

Azido-PEG1-amine: An In-Depth Technical Guide to a Versatile Heterobifunctional Linker

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Compound of Interest

Compound Name: Azido-PEG1-amine

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG1-amine is a short-chain, heterobifunctional linker that has emerged as a valuable tool in the fields of bioconjugation, drug delivery, and proteomics. Its unique structure, featuring a terminal azide group and a primary amine, allows for the sequential and specific conjugation of two different molecules. This guide provides a comprehensive overview of **Azido-PEG1-amine**, including its chemical properties, applications, and detailed experimental workflows.

Core Properties of Azido-PEG1-amine

Azido-PEG1-amine is a non-cleavable linker, meaning it forms a stable covalent bond between the conjugated molecules.^[1] The polyethylene glycol (PEG) spacer enhances the solubility and reduces the immunogenicity of the resulting bioconjugate.^[2]

Property	Value	References
Chemical Formula	C ₄ H ₁₀ N ₄ O	[3]
Molecular Weight	130.15 g/mol	[4]
CAS Number	464190-91-8	[5]
Purity	Typically ≥95%	[5]
Physical Form	Colorless oil	[4]
Solubility	Soluble in DCM, THF, acetonitrile, DMF, and DMSO	[4]
Storage Conditions	-20°C, protect from light	[6]

Key Applications

The dual functionality of **Azido-PEG1-amine** makes it a versatile reagent for a variety of applications in research and drug development.

Antibody-Drug Conjugates (ADCs)

In the synthesis of ADCs, **Azido-PEG1-amine** can be used to link a cytotoxic drug to an antibody.[7] The amine group can be reacted with an activated carboxylic acid on the drug, while the azide group can be used to attach the linker-drug complex to a modified antibody via click chemistry.

Proteolysis-Targeting Chimeras (PROTACs)

Azido-PEG1-amine is a commonly used linker in the synthesis of PROTACs, which are molecules designed to induce the degradation of specific proteins.[6] The linker connects a ligand that binds to the target protein with a ligand that recruits an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[8]

Bioconjugation and Labeling

The orthogonal reactivity of the azide and amine groups allows for the specific labeling of biomolecules.[9] For instance, the amine can be used to attach the linker to a protein via an

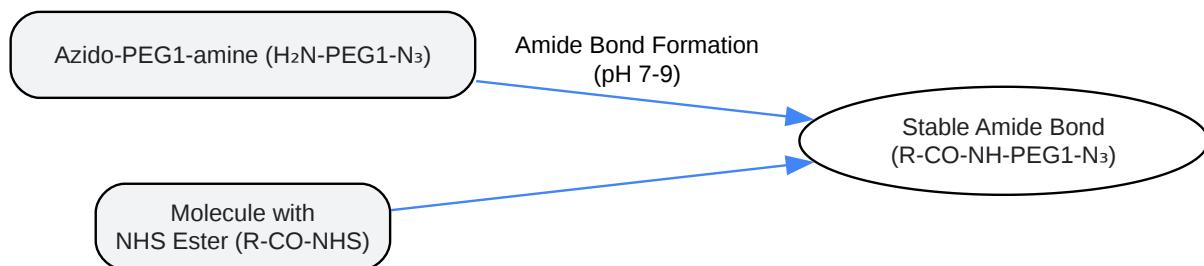
NHS ester, and the azide can then be used to conjugate a fluorescent dye or other reporter molecule through a click reaction.

Chemical Reactivity and Experimental Workflows

The utility of **Azido-PEG1-amine** stems from the distinct reactivity of its two functional groups.

Amine Group Reactivity

The primary amine group readily reacts with activated carboxylic acids, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds.^[10] This reaction is typically carried out in an amine-free buffer at a pH of 7-9.^[11]



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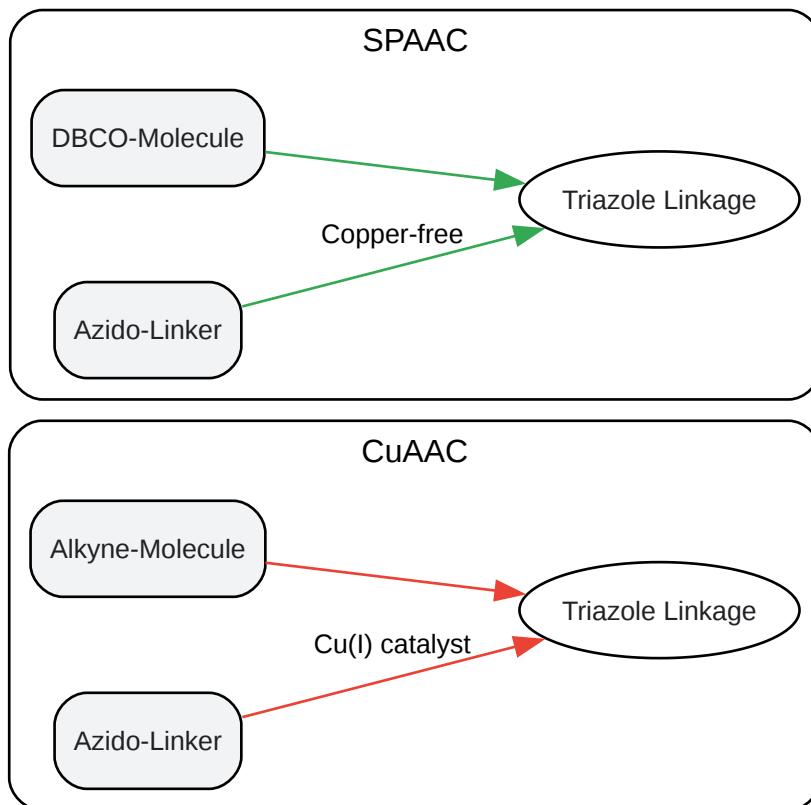
Caption: Amine group reaction with an NHS ester.

Azide Group Reactivity (Click Chemistry)

The azide group is a key component for "click chemistry," a set of bioorthogonal reactions that are highly efficient and specific.^[12] **Azido-PEG1-amine** can participate in two main types of click chemistry:

- Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to join the azide with a terminal alkyne, forming a stable triazole linkage.^{[13][14]}
- Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or

bicyclo[6.1.0]nonyne (BCN), to react with the azide.[13][14] The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for applications in living systems.[15]



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Caption: Azide group reactivity in click chemistry.

Experimental Protocols

The following are generalized protocols for the use of **Azido-PEG1-amine** in bioconjugation. Specific reaction conditions may need to be optimized for individual applications.

Protocol 1: Two-Step Antibody Labeling

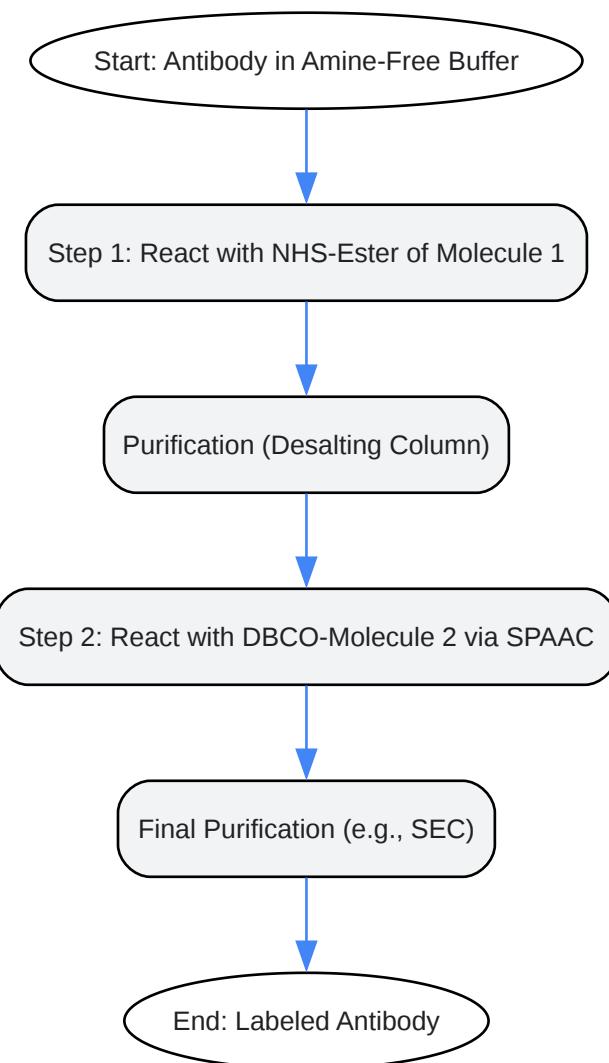
This protocol describes the labeling of an antibody with a molecule of interest (e.g., a fluorescent dye) using **Azido-PEG1-amine** as a linker.

Materials:

- Antibody of interest
- **Azido-PEG1-amine**
- NHS ester of the molecule to be conjugated
- Amine-free buffer (e.g., PBS, pH 7.4)
- Quenching buffer (e.g., 1M Tris-HCl, pH 8.0)
- Desalting column

Procedure:

- Antibody Preparation: If necessary, exchange the antibody into an amine-free buffer using a desalting column to a final concentration of 1-10 mg/mL.[\[16\]](#)
- Amine Reaction:
 - Dissolve the NHS ester of the molecule of interest in a minimal amount of an organic solvent (e.g., DMSO or DMF).
 - Add a 5- to 20-fold molar excess of the dissolved NHS ester to the antibody solution.
 - Incubate for 30-60 minutes at room temperature or 2 hours on ice.[\[16\]](#)
- Purification: Remove excess, unreacted NHS ester using a desalting column.[\[16\]](#)
- Click Reaction (SPAAC):
 - To the azide-modified antibody, add a 2- to 4-fold molar excess of the DBCO-activated molecule of interest.
 - Incubate the reaction overnight at 4°C.[\[1\]](#)
- Final Purification: Purify the final antibody conjugate using an appropriate method, such as size-exclusion chromatography.[\[1\]](#)



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Caption: Workflow for two-step antibody labeling.

Protocol 2: General PROTAC Synthesis

This protocol outlines a general approach for synthesizing a PROTAC using **Azido-PEG1-amine**.

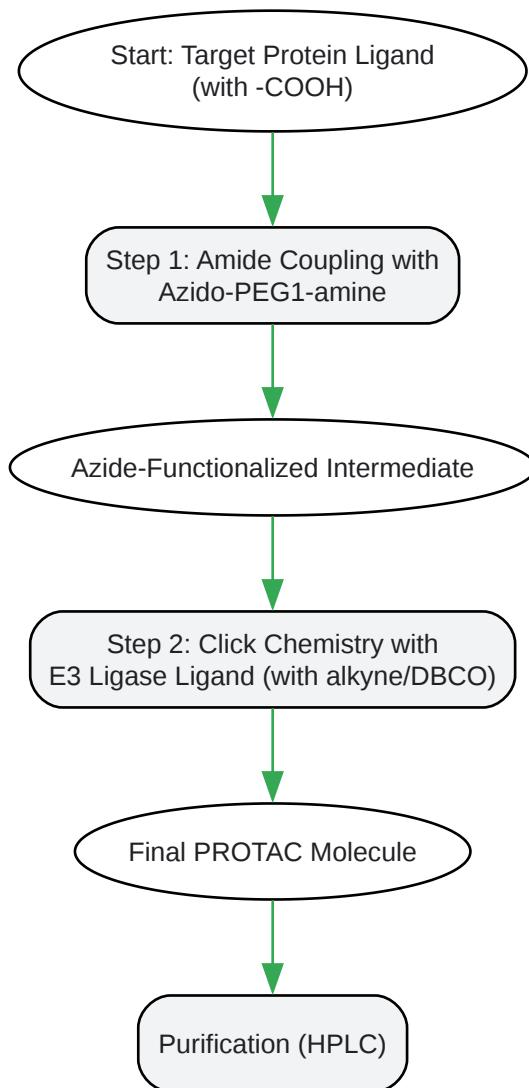
Materials:

- Target protein ligand with a suitable functional group (e.g., carboxylic acid)
- E3 ligase ligand with a suitable functional group (e.g., alkyne)

- **Azido-PEG1-amine**
- Coupling reagents (e.g., HATU, DIPEA)
- Copper(I) catalyst and ligand (for CuAAC) or DBCO-modified ligand (for SPAAC)
- Appropriate solvents (e.g., DMF, DMSO)
- Purification system (e.g., HPLC)

Procedure:

- Step 1: Amide Bond Formation:
 - Dissolve the target protein ligand and **Azido-PEG1-amine** in an appropriate solvent.
 - Add coupling reagents (e.g., HATU and DIPEA) to facilitate the formation of an amide bond between the carboxylic acid of the ligand and the amine of the linker.
 - Monitor the reaction by LC-MS and purify the resulting azide-functionalized intermediate.
- Step 2: Click Chemistry:
 - For CuAAC: React the azide-functionalized intermediate with the alkyne-functionalized E3 ligase ligand in the presence of a copper(I) catalyst (e.g., CuSO₄/sodium ascorbate) and a stabilizing ligand (e.g., TBTA).
 - For SPAAC: React the azide-functionalized intermediate with a DBCO-modified E3 ligase ligand.
- Final Purification: Purify the final PROTAC molecule by reverse-phase HPLC.



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Caption: General workflow for PROTAC synthesis.

Conclusion

Azido-PEG1-amine is a powerful and versatile heterobifunctional linker that enables the precise and efficient conjugation of diverse molecules. Its well-defined reactivity and the biocompatibility of the PEG spacer make it an invaluable tool for the development of next-generation therapeutics and research reagents. The experimental workflows provided in this guide offer a starting point for researchers to harness the potential of **Azido-PEG1-amine** in their specific applications. As with any chemical synthesis, optimization of reaction conditions is crucial for achieving high yields and purity of the final bioconjugate.

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